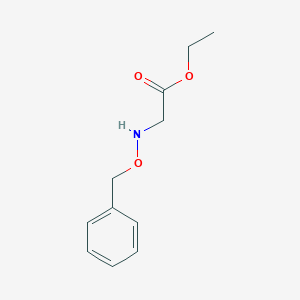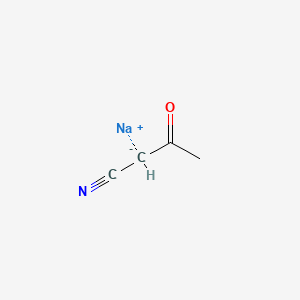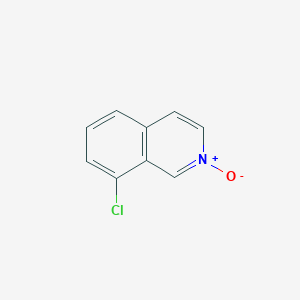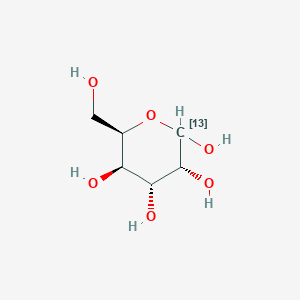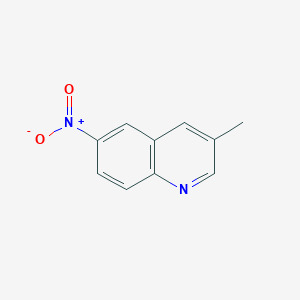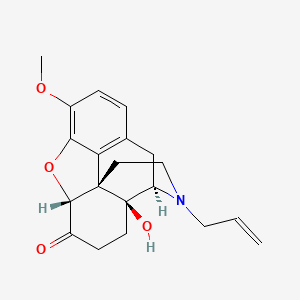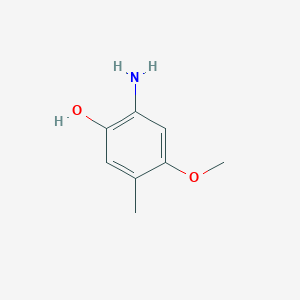
4-Methyl-1-octylpyridin-1-ium bromide
Descripción general
Descripción
4-Methyl-1-octylpyridin-1-ium bromide is a chemical compound with the molecular formula C14H24BrN . It is also known as 4-Methyl-1-octylpyridinium .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1-octylpyridin-1-ium bromide consists of 14 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 1 bromine atom . The average mass is 206.346 Da and the monoisotopic mass is 206.190323 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-1-octylpyridin-1-ium bromide are not available, alkyl halides, which this compound is a type of, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-1-octylpyridin-1-ium bromide is 286.25 . It is stored in an inert atmosphere at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources.Aplicaciones Científicas De Investigación
Oil Spill Remediation
4-Methyl-1-octylpyridin-1-ium bromide has been utilized in the synthesis of asymmetric dicationic ionic liquids for oil spill remediation in sea water. Research demonstrates that these synthesized ionic liquids show promise as effective oil spill dispersants at varying temperatures and concentrations, offering an innovative approach to environmental protection and marine safety (Shafiee et al., 2021).
Corrosion Inhibition
This compound has been identified as a key component in the development of new amphoteric and di-cationic surfactants for corrosion inhibition of carbon steel pipelines in acidic solutions. Studies using electrochemical methods have confirmed the effectiveness of these surfactants as mixed-type inhibitors, which could have significant implications for extending the life and safety of industrial pipelines (Hegazy et al., 2016).
Electrochemical Behavior Analysis
The electronic environment of the pyridinium cation in 4-Methyl-1-octylpyridin-1-ium bromide has been studied using X-ray photoelectron spectroscopy. This research provides insight into the methylation effects on cation-anion interactions, which could be beneficial in understanding and optimizing the use of such compounds in various scientific and industrial applications (Men et al., 2020).
Ionic Liquid Crystals
Studies have been conducted on new ionic liquid crystals based on imidazolium salts, including derivatives of 4-Methyl-1-octylpyridin-1-ium bromide. This research explores their mesomorphism and electrochemical behavior, which could have implications for the development of advanced materials and electronic devices (Dobbs et al., 2006).
Direcciones Futuras
While specific future directions for 4-Methyl-1-octylpyridin-1-ium bromide are not available, research in the field of drug conjugates, which includes compounds like this, is advancing with the application of new technologies . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .
Propiedades
IUPAC Name |
4-methyl-1-octylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKNFIGBRWJHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)

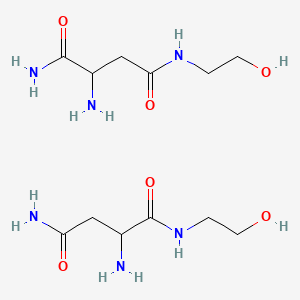


![1,5-Dihydropyrrolo[2,3-f]indole](/img/structure/B3280063.png)
